3-amino-4-methylbenzonitrile hydrochloride
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Overview
Description
3-Amino-4-methylbenzonitrile hydrochloride is an organic compound with the chemical formula C8H8N2·HCl. It is characterized by the presence of amino and methyl functional groups attached to a benzonitrile core. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-methylbenzonitrile hydrochloride can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzonitrile followed by reduction to yield 3-amino-4-methylbenzonitrile. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro-4-methylbenzonitrile.
Reduction: 3-Amino-4-methylbenzylamine.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-Amino-4-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-4-methylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the nitrile group can participate in electrophilic and nucleophilic reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methylbenzonitrile
- 2-Amino-4-methylbenzonitrile
- 3,4-Diaminobenzonitrile
Uniqueness
3-Amino-4-methylbenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals, where precise functional group placement is crucial .
Properties
IUPAC Name |
3-amino-4-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWNGCCLQBHVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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